molecular formula C7H8N2 B3037191 2,3-Dihydro-1H-benzo[d]imidazole CAS No. 4746-67-2

2,3-Dihydro-1H-benzo[d]imidazole

Cat. No.: B3037191
CAS No.: 4746-67-2
M. Wt: 120.15 g/mol
InChI Key: MXMZCLLIUQEKSN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[d]imidazole is a heterocyclic compound that features a fused benzene and imidazole ring system

Scientific Research Applications

2,3-Dihydro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with aldehydes or ketones. One common method is the reaction of o-phenylenediamine with acyclic ketones under solvent- and catalyst-free conditions . This method is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods: Industrial production methods for this compound often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzimidazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Benzimidazole derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzimidazole compounds.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-benzo[d]imidazole involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-benzo[d]imidazole is unique due to its specific hydrogenation state, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic counterparts.

Properties

IUPAC Name

2,3-dihydro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMZCLLIUQEKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309406
Record name 2,3-Dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-67-2
Record name 2,3-Dihydro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZIMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPD663GTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2,3-Dihydro-1H-benzo[d]imidazole is C7H8N2, and its molecular weight is 118.14 g/mol.

A: Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction are commonly used to characterize the structure of this compound and its derivatives [, ].

A: Derivatives like 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) are widely employed as sacrificial electron donors in photocatalytic systems for carbon dioxide (CO2) reduction. [, , , , , , , ]

A: Upon visible light irradiation, BIH efficiently quenches the excited state of photosensitizers like Ruthenium(II) complexes, donating electrons to initiate the catalytic cycle for CO2 reduction. [, , ]

A: Factors such as the nature of the photosensitizer, catalyst, solvent, presence of promoters, and the structure of the BIH derivative can significantly impact the efficiency and selectivity of CO2 reduction. [, , , , ]

A: Replacing the phenyl group in BIH with an o-hydroxyphenyl group led to a significant enhancement in the photocatalytic reduction of CO2 to formic acid when used with a Ru(II)-Ru(II) supramolecular photocatalyst. []

A: Derivatives, particularly those with electron-donating properties, have been explored as n-type dopants in organic semiconductors for applications in organic electronics and thermoelectrics. [, ]

A: Incorporating the 3,4,5-trimethoxyphenyl group into 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole led to the creation of a new n-type dopant, TP-DMBI, which demonstrated enhanced electrical conductivity and thermoelectric power factor compared to the commonly used N-DMBI. []

A: Yes, this compound derivatives have shown potential as inhibitors of enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a valuable target for herbicides. []

A: Compound 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Compound 25) exhibited remarkable HPPD inhibition with an IC50 value of 10 nM, significantly surpassing the potency of the commercial herbicide mesotrione. []

A: Density functional theory (DFT) calculations are valuable tools for studying reaction mechanisms, predicting the stability of intermediates, and understanding the influence of structural modifications on the reactivity of this compound derivatives in various applications. [, , ]

A: As with any chemical compound, it is crucial to assess and minimize the environmental impact of using this compound derivatives. Research into their biodegradability, ecotoxicological effects, and strategies for responsible waste management is essential. [, ]

A: Research is ongoing to explore alternative materials and catalysts with comparable or superior performance to this compound derivatives, while minimizing environmental impact and cost. []

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